2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 391896-54-1
VCID: VC4157771
InChI: InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N
Molecular Formula: C24H21N3O3S2
Molecular Weight: 463.57

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 391896-54-1

Cat. No.: VC4157771

Molecular Formula: C24H21N3O3S2

Molecular Weight: 463.57

* For research use only. Not for human or veterinary use.

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 391896-54-1

Specification

CAS No. 391896-54-1
Molecular Formula C24H21N3O3S2
Molecular Weight 463.57
IUPAC Name 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31)
Standard InChI Key SMEWAYTVOMBKCG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N

Introduction

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities and structural complexity. This compound belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.

Synthesis of 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of thiourea, followed by coupling with the tetrahydrobenzo[b]thiophene core. This synthesis pathway requires careful control of reaction conditions to ensure the desired product yield and purity.

Potential Biological Activities

While the specific mechanism of action for this compound is not fully elucidated, similar thiourea derivatives have shown promise as anti-inflammatory or antimicrobial agents. The presence of functional groups capable of interacting with biological targets suggests potential applications in pharmaceutical research.

Stability and Practical Applications

The stability of 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under varying pH and temperature conditions is crucial for its practical applications. Evaluating these factors will help determine its suitability for different biological and chemical environments.

Comparison with Related Compounds

Other compounds with similar structural motifs, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory properties through molecular docking studies . This suggests that structural modifications can significantly impact biological activity.

Data Table: Comparison of Related Thiourea Derivatives

Compound NameBiological ActivitySynthesis Method
2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamidePotential anti-inflammatory or antimicrobialMulti-step reactions involving thiourea formation
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory (5-LOX inhibitor)Two-stage protocol using commercially available reagents
2-Aroyl-5-Amino Benzo[b]thiophene DerivativesAntimitotic agentsConcise synthesis targeting microtubule polymerization

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